N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide, also known as TTA-A2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA-A2 is a member of the thiazolidinedione class of drugs and has been shown to have potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide exerts its anti-cancer effects by inhibiting the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a transcription factor that is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of NF-κB (nuclear factor kappa B), a protein that is involved in the regulation of inflammation and immune response. By inhibiting these proteins, this compound can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. This compound has also been shown to reduce lipid accumulation in the liver, making it a potential therapeutic agent for non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide is its potency in inducing apoptosis in cancer cells, making it a valuable tool in cancer research. However, this compound has limited solubility in water, which can make it difficult to administer in animal studies. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
Future research on N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide could focus on its potential therapeutic applications in diseases such as diabetes, non-alcoholic fatty liver disease, and inflammatory bowel disease. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials. Finally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2-aminothiazole with 1,2,5-thiadiazepane-5-carboxylic acid, followed by the addition of thionyl chloride to form the desired compound. The purity of this compound can be increased through recrystallization and column chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS3/c12-8(10-7-9-1-4-13-7)11-2-5-14-15-6-3-11/h1,4H,2-3,5-6H2,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHKRAHLFOPLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.